molecular formula C7H5ClN4 B038658 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 114833-95-3

4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B038658
M. Wt: 180.59 g/mol
InChI Key: HDRFFLHBLUPAKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine derivatives involves several innovative methods. A novel synthesis pathway includes a two-step process starting from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate leading to 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a convenient intermediate for further disubstitution reactions (Ogurtsov & Rakitin, 2021). Another approach involves ultrasound irradiation in a cyclocondensation reaction, highlighting a simple procedure with mild conditions, short reaction times, and satisfactory yields (Buriol et al., 2013).

Molecular Structure Analysis

The molecular structure of synthesized compounds related to 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine is characterized using various analytical techniques, including high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, ensuring the accurate determination of chemical structures. These methods are pivotal in confirming the presence of specific functional groups and the overall molecular framework of the synthesized compounds.

Chemical Reactions and Properties

4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine derivatives participate in a range of chemical reactions, serving as key intermediates for the synthesis of pharmacologically active molecules. These compounds exhibit properties that make them valuable in drug discovery and development, including potential anticancer activities through inhibition of cyclin-dependent kinase 2 (CDK2) (Cherukupalli et al., 2018).

Scientific Research Applications

  • Metallic Grid Construction : It has been used to build new types of [2 x 2] metallic grids, showcasing weak cation-anion interactions in solution (Manzano et al., 2008).

  • Pharmaceutical Applications : As a selective inhibitor of cyclin-dependent kinase 4/6, it shows significant selectivity for CDK4/6 over CDK1 and CDK2, making it relevant in medical research (Cho et al., 2010).

  • Pharmacological Potential : Derivatives like 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine have been identified as intermediates for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential pharmacological applications (Ogurtsov & Rakitin, 2021).

  • Antimicrobial Activity : Some derivatives have demonstrated moderate to outstanding antimicrobial activity against various bacteria, fungi, and viruses (El-sayed et al., 2017).

  • Antiviral Properties : Derivatives like 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine inhibit cellular dihydroorotate dehydrogenase (DHODH) and possess antiviral properties (Munier-Lehmann et al., 2015).

  • Study of Tautomerism and Isomerism : Compounds like 4-(N-arylamino)-2-(1H-pyrazol-1-yl)pyrimidine derivatives are investigated for their prototropic tautomerism and conformational isomerism, important in intermolecular association and isomerism studies (Ivashchenko et al., 1980).

  • Anti-Inflammatory and Analgesic Activities : Certain derivatives have shown anti-inflammatory, analgesic, and antipyretic activities comparable to standard treatments (Antre et al., 2011).

  • Herbicidal Activities : Derivatives like 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine have been synthesized and exhibit herbicidal activities, potentially acting as pigment biosynthesis inhibitors (Ma et al., 2014).

  • Structural and Cytotoxic Studies : The structural and cytotoxic properties of Pt(II) and Pd(II) complexes with bi-heterocyclic ligands based on this compound have been investigated, comparing their efficiency to cisplatin (Onoa et al., 1999).

Safety And Hazards

The safety information for 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine indicates that it may be harmful if swallowed or comes into contact with skin . It may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, and wearing protective gloves and eye protection .

properties

IUPAC Name

4-chloro-6-pyrazol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-4-7(10-5-9-6)12-3-1-2-11-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRFFLHBLUPAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442690
Record name 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine

CAS RN

114833-95-3
Record name 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4,6-dichloropyrimidine (5.96 g, 40 mmol), 1H-pyrazole (2.72 g, 40.0 mmol), and cesium carbonate (13.03 g, 40.0 mmol) was stirred in DMF (25 mL) at room temperature for 18 h. The reaction was diluted into 100 mL water and extracted with EtOAc. The combined organic layers were concentrated and purified by flash chromatography on a 240 g silica gel cartridge with 0 to 20% ethyl acetate in hexane to yield 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine (4.80 g, 66% yield). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.77 (1H, d, J=0.76 Hz), 8.55 (1H, d, J=2.77 Hz), 7.96 (1H, d, J=1.01 Hz), 7.80 (1H, d, J=1.01 Hz), 6.51 (1H, dd, J=2.64, 1.64 Hz).
Quantity
5.96 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
13.03 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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